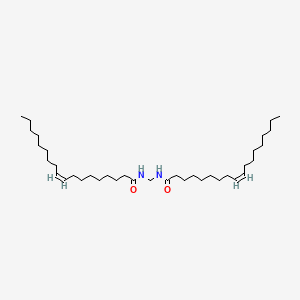
Dysprosium158
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium is a chemical element with the symbol Dy and atomic number 66 . It is a rare-earth element in the lanthanide series with a metallic silver luster . The name is derived from the Greek ‘dysprositos’, meaning hard to get .
Synthesis Analysis
Dysprosium oxide nanoparticles can be prepared using the combustion method . This method involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel, like urea . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature .Molecular Structure Analysis
Dysprosium has an electron configuration of [Xe] 4f10 6s2 . It exists in several different structural forms, called allotropes, each having different physical properties . Dysprosium-based linear helicate clusters have been assembled using a versatile pyridazine-based Schiff-base ligand .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . For instance, it dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . It tarnishes slowly in air and burns readily, forming dysprosium (III) oxide, Dy2O3 . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides .Physical And Chemical Properties Analysis
Dysprosium is a bright, silvery metallic element . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ . It is a solid at 20°C . Dysprosium is a relatively hard metal and is silvery white in its pure form .Safety and Hazards
Zukünftige Richtungen
As the demand for dysprosium grows, driven by its critical role in high-strength magnets, wind turbines, and electric vehicles, understanding these aspects becomes increasingly important . Some potential future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste .
Eigenschaften
CAS-Nummer |
14913-25-8 |
|---|---|
Produktname |
Dysprosium158 |
Molekularformel |
C10H10Cl2O2S2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B1172511.png)